![molecular formula C11H16OS B1442409 4-Hexylthiophene-2-carbaldehyde CAS No. 222554-30-5](/img/structure/B1442409.png)
4-Hexylthiophene-2-carbaldehyde
Overview
Description
4-Hexylthiophene-2-carbaldehyde, also known as 2-Formyl-4-hexylthiophene, is an organic compound with the molecular formula C11H16OS . It is a valuable compound used in various fields, including materials science and organic electronics.
Molecular Structure Analysis
The molecular structure of 4-Hexylthiophene-2-carbaldehyde consists of a thiophene ring with a hexyl group and a formyl group attached at the 4 and 2 positions, respectively . The molecular weight of this compound is 196.31 g/mol .Physical And Chemical Properties Analysis
4-Hexylthiophene-2-carbaldehyde is a clear liquid with a light yellow to brown color . It has a predicted boiling point of 298.0±28.0 °C and a predicted density of 1.036±0.06 g/cm3 . The refractive index is between 1.5300 to 1.5340 .Scientific Research Applications
Comprehensive Analysis of 4-Hexylthiophene-2-carbaldehyde Applications
4-Hexylthiophene-2-carbaldehyde is a versatile organic compound with a variety of applications in scientific research. Below is an in-depth analysis of six unique applications, each detailed in its own section.
Organic Electronics
4-Hexylthiophene-2-carbaldehyde: is utilized in the synthesis of conjugated polymers which are pivotal in the field of organic electronics . These polymers exhibit exceptional optical and conductive properties, making them suitable for use in organic photovoltaics and field-effect transistors . The compound’s ability to polymerize allows for the creation of materials with tailored electronic properties for specific applications.
Dye-Sensitized Solar Cells
This compound plays a critical role in the development of dye-sensitized solar cells (DSSCs) . It acts as a precursor for synthesizing dyes that enhance the photo-absorption capabilities of solar cells, thereby increasing their efficiency. The hexyl side chain in the thiophene ring helps to improve the solubility and processing of the dye, which is crucial for large-scale production.
Chemosensors
Due to its thiophene core, 4-Hexylthiophene-2-carbaldehyde can be used to create chemosensors. These sensors are capable of detecting specific chemicals or ions, with applications ranging from environmental monitoring to medical diagnostics. The compound’s structure allows for the introduction of various functional groups, enabling the detection of a wide range of substances.
Liquid Crystalline Materials
The hexylthiophene derivative is also significant in the synthesis of liquid crystalline materials. These materials have unique properties that are valuable in display technologies, such as in liquid crystal displays (LCDs). The compound’s molecular structure contributes to the mesomorphic behavior required for liquid crystallinity.
Catalysis
In catalysis, 4-Hexylthiophene-2-carbaldehyde is used to create ligands for transition metal catalysts . These catalysts are involved in various chemical reactions, including polymerization and cross-coupling reactions . The thiophene moiety in the ligands can enhance the catalyst’s performance due to its electron-rich nature.
Synthesis of Heterocycles
Lastly, this compound is employed in the synthesis of heterocyclic compounds . Heterocycles are a fundamental class of organic compounds with wide-ranging applications in pharmaceuticals and agrochemicals. The aldehyde group of 4-Hexylthiophene-2-carbaldehyde provides a reactive site for various cyclization reactions, leading to diverse heterocyclic structures.
Safety And Hazards
4-Hexylthiophene-2-carbaldehyde is classified as a combustible liquid and is harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .
properties
IUPAC Name |
4-hexylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-11(8-12)13-9-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSDWKHOEIKBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729234 | |
Record name | 4-Hexylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexylthiophene-2-carbaldehyde | |
CAS RN |
222554-30-5 | |
Record name | 4-Hexyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222554-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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